molecular formula C14H16N4 B14802544 2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine

2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine

Cat. No.: B14802544
M. Wt: 240.30 g/mol
InChI Key: LLAOFBODRDSYED-UHFFFAOYSA-N
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Description

2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine is a complex organic compound that features a quinoline and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroquinoline with a pyrimidine derivative under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to scale up the process. This includes using continuous flow reactors, optimizing temperature and pressure conditions, and employing efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield fully saturated derivatives.

Scientific Research Applications

2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-microbial properties.

    Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its bioactive properties.

    Material Science: It is investigated for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydroquinolin-1(2H)-one derivatives: These compounds share a similar quinoline structure and are studied for their bioactive properties.

    6-methylpyrimidin-4-amine derivatives: These compounds share a similar pyrimidine structure and are explored for their potential in various applications.

Uniqueness

2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine is unique due to the combination of quinoline and pyrimidine moieties, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-6-methylpyrimidin-4-amine

InChI

InChI=1S/C14H16N4/c1-10-9-13(15)17-14(16-10)18-8-4-6-11-5-2-3-7-12(11)18/h2-3,5,7,9H,4,6,8H2,1H3,(H2,15,16,17)

InChI Key

LLAOFBODRDSYED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC3=CC=CC=C32)N

Origin of Product

United States

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